8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the but-2-en-1-ylsulfanyl and 2-methylprop-2-en-1-yl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, thiols, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bonds in the but-2-en-1-yl and 2-methylprop-2-en-1-yl groups can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-(but-2-en-1-ylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-1H-purine-2,6-dione: A closely related compound with similar functional groups.
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the but-2-en-1-ylsulfanyl group.
8-(but-2-en-1-ylsulfanyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the 2-methylprop-2-en-1-yl group.
Uniqueness
The uniqueness of 8-But-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-but-2-enylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-6-7-8-22-14-16-12-11(19(14)9-10(2)3)13(20)18(5)15(21)17(12)4/h6-7H,2,8-9H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKETJAOWNJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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